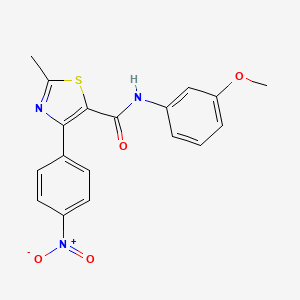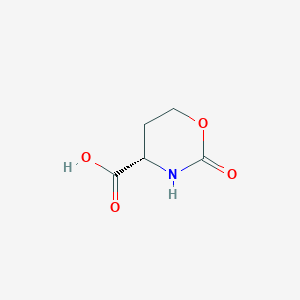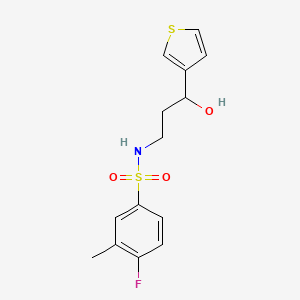
4-fluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)-3-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-fluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)-3-methylbenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as THPPS, and it is a sulfonamide derivative that has been synthesized using various methods.
Scientific Research Applications
1. Structural Analysis and Pharmaceutical Potential
- Single-Crystal X-ray and Solid-State NMR Characterization : A study by Pawlak et al. (2021) delved into the structural analysis of a compound closely related to 4-fluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)-3-methylbenzenesulfonamide, focusing on its potential as an Active Pharmaceutical Ingredient (API) for treating dementia. The research utilized single-crystal X-ray and solid-state NMR techniques, revealing the compound's monoclinic crystal systems and providing insight into its molecular dynamics (Pawlak, Szczesio, & Potrzebowski, 2021).
2. Photodynamic Therapy in Cancer Treatment
- New Zinc Phthalocyanine Derivatives : Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new benzenesulfonamide derivatives, highlighting their potential in photodynamic therapy for cancer treatment. The study emphasized the high singlet oxygen quantum yield and good fluorescence properties of these compounds, underlining their significance in Type II mechanisms in phototherapy (Pişkin, Canpolat, & Öztürk, 2020).
3. Anticancer Potential and Enzyme Inhibition
- Aminothiazole-Paeonol Derivatives : In research by Tsai et al. (2016), novel aminothiazole-paeonol derivatives, including a compound structurally similar to this compound, were synthesized and evaluated for their anticancer effects. The study found significant inhibitory activity against various cancer cell lines, highlighting the potential of these compounds as promising lead compounds for treating gastrointestinal adenocarcinoma (Tsai et al., 2016).
4. Antimicrobial Activities and DNA Interaction
- Mixed-Ligand Copper(II)-Sulfonamide Complexes : González-Álvarez et al. (2013) investigated the effect of sulfonamide derivatives on DNA binding, cleavage, genotoxicity, and anticancer activity. The study revealed that these complexes exhibit high anti-Mycobacterium smegmatis activity and are effective in inducing cell death in human tumor cells (González-Álvarez et al., 2013).
5. Use in Electropolymerization and Electronic Properties Tuning
- 3-Fluoro-4-Hexylthiophene in Polythiophenes : Gohier, Frère, and Roncali (2013) explored the use of 3-fluoro-4-hexylthiophene, a component structurally related to the compound , in tuning the electronic properties of conjugated polythiophenes. Their study involved synthesizing terthienyls and analyzing their electronic properties, highlighting the potential of such substitutions in electronic material science (Gohier, Frère, & Roncali, 2013).
properties
IUPAC Name |
4-fluoro-N-(3-hydroxy-3-thiophen-3-ylpropyl)-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO3S2/c1-10-8-12(2-3-13(10)15)21(18,19)16-6-4-14(17)11-5-7-20-9-11/h2-3,5,7-9,14,16-17H,4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVFFOMXEXDLQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCC(C2=CSC=C2)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

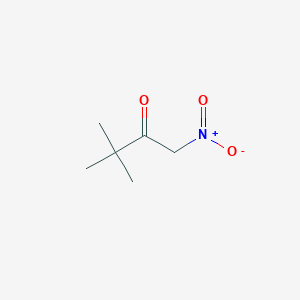
![2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2801374.png)
![4-[(7-Fluoro-1-oxo-1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]benzoic acid](/img/structure/B2801375.png)

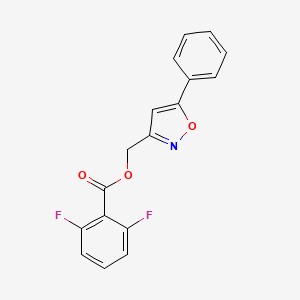
![2-[2-(Benzyloxy)ethoxy]pyridin-3-amine](/img/structure/B2801380.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2801381.png)
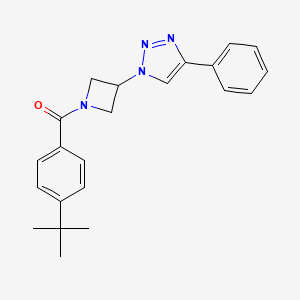
![{[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/no-structure.png)
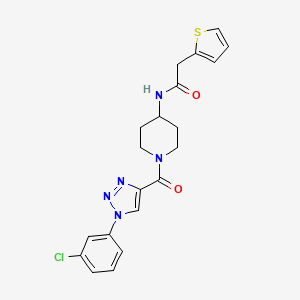

![{1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B2801392.png)
